

# Analytical Techniques for Flavonoid Metabolite Identification

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## Compound Focus: Recoflavone

CAS No.: 203191-10-0

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For researchers facing challenges with **Recoflavone** metabolite identification, the methodologies below, adapted from studies on similar flavonoids, provide a robust starting point. The following table summarizes a systematic approach used for a different isoflavone, which can be applied to **Recoflavone** [1].

Step	Technique / Focus	Key Parameters / Outcomes
1. Sample Preparation	Solid-phase extraction (SPE), methanol precipitation, acetonitrile precipitation [1]	Pre-treatment of biological samples (plasma, urine, feces, liver, liver microsomes) to isolate compounds of interest.
2. Instrumental Analysis	UHPLC-Q-Exactive Plus Orbitrap MS [1]	High-resolution separation and accurate mass measurement.
3. Data Acquisition	Parallel Reaction Monitoring (PRM) [1]	High-sensitivity, selective monitoring of precursor ions and their fragments.
4. Metabolite Identification	Diagnostic Product Ions (DPIs), Neutral Loss Fragments (NLFs) [1]	Tentative identification of metabolites based on characteristic fragmentation patterns and losses.

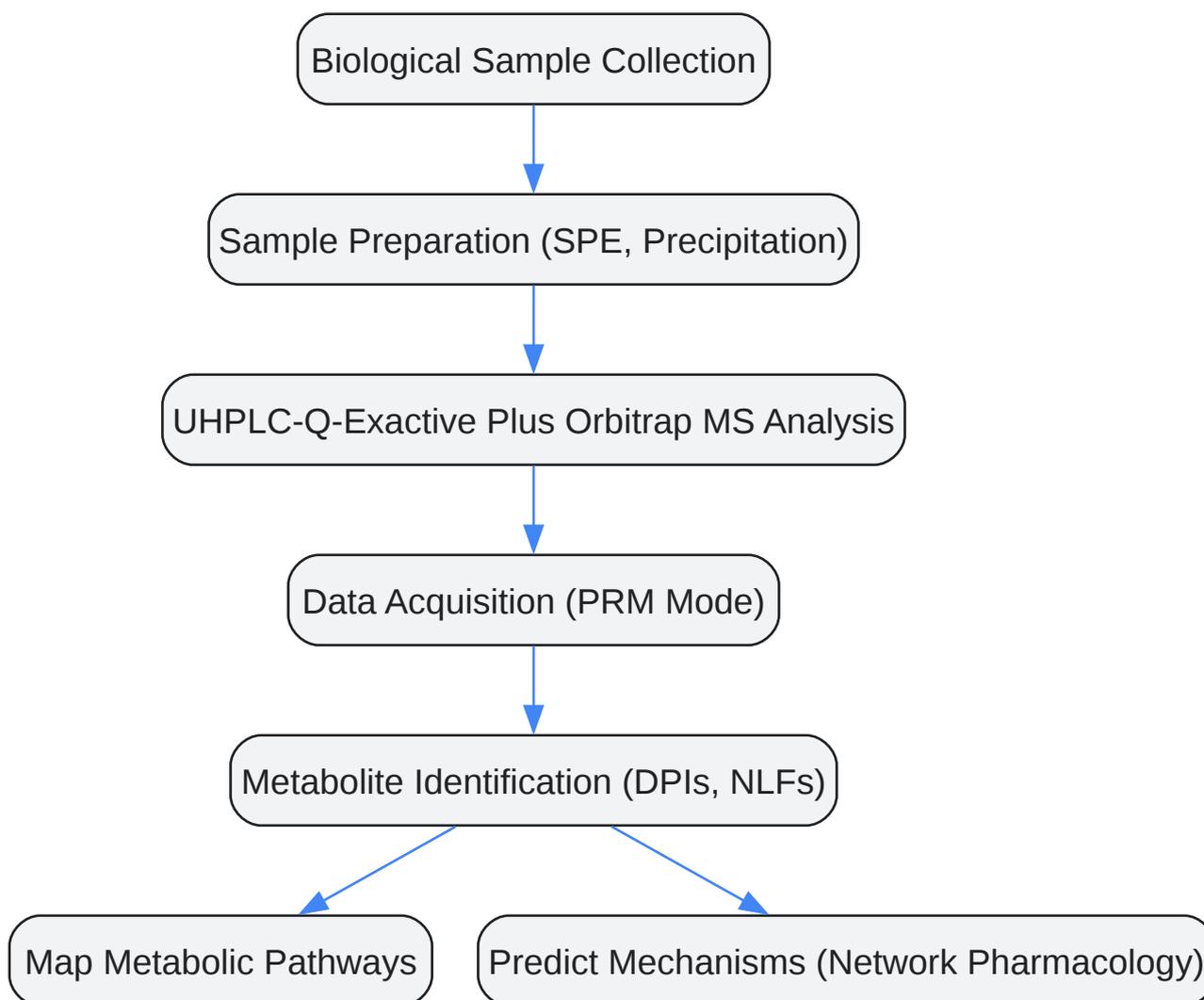
## Troubleshooting Common Challenges

Based on general principles of analytical chemistry and the described protocol, here are solutions to common problems you might encounter.

- **Low Abundance Metabolites: If you are struggling to detect low-concentration metabolites, ensure you are using the Parallel Reaction Monitoring (PRM) mode on your Orbitrap instrument.** This method is specifically highlighted for its ability to improve the identification efficiency of metabolites, even at low concentrations in complex biological matrices [1].
- **Complex Fragmentation Patterns: When metabolite fragmentation is complex and hard to interpret, systematically construct Diagnostic Product Ions (DPIs) and Neutral Loss Fragments (NLFs).** For the studied isoflavone, key DPIs included ions generated from losses of side chains (e.g., C<sub>4</sub>H<sub>8</sub>, C<sub>5</sub>H<sub>8</sub>) and CO groups, as well as fragments formed via Retro-Diels-Alder (RDA) fission. This provides a clear roadmap for identifying the core structure and modification sites [1].
- **Comprehensive Metabolic Pathway Mapping: To ensure no metabolic pathway is missed, actively look for common flavonoid biotransformations. The research on a similar compound identified 72 metabolites** resulting from reactions like **glucuronidation, sulfation, hydroxylation, methylation, cyclization, hydration, and their composite reactions.** Using software to scan for these specific mass shifts can help build a complete picture [1].

## Experimental Workflow for Metabolite ID

The diagram below outlines the core experimental workflow, from sample preparation to data analysis, as described in the research [1].



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## Important Note on Recoflavone-Specific Data

The information provided above is based on a study of **Neobavaisoflavone** [1] and a general review of flavonoid development [2]. While the technical principles are universally applicable, public search results currently lack specific experimental data or validated protocols for **Recoflavone (DA-6034)** itself.

To obtain the most accurate and specific information, I recommend:

- **Consulting chemical vendor documentation** for the compound, which sometimes contains analytical data.

- **Searching specialized databases** like PubMed, SciFinder, or Reaxys for any primary literature on **Recoflavone** metabolism.
- **Reaching out to the compound's originator or patent holder**, as detailed analytical methods are often part of internal development reports.

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## References

1. Metabolites Identification and Mechanism Prediction of ... [mdpi.com]
2. Clinical development and informatics analysis of natural ... [sciencedirect.com]

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